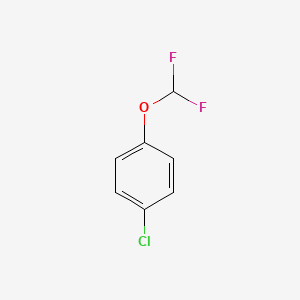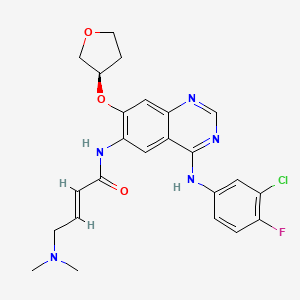
1-Chloro-4-(difluoromethoxy)benzene
Übersicht
Beschreibung
1-Chloro-4-(difluoromethoxy)benzene is a colorless to light-yellow liquid . It is primarily used as an intermediate in various chemical reactions.
Synthesis Analysis
The synthesis of 1-Chloro-4-(difluoromethoxy)benzene involves several chemical reactions. For instance, one method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Molecular Structure Analysis
The molecular formula of 1-Chloro-4-(difluoromethoxy)benzene is C7H5ClF2O . The molecular weight is 178.57 g/mol .
Chemical Reactions Analysis
1-Chloro-4-(difluoromethoxy)benzene can undergo various chemical reactions. For example, it can react with chlorine in tetrachloromethane to yield different products . It can also react with sodium hydroxide in various solvents at 110℃ .
Physical And Chemical Properties Analysis
1-Chloro-4-(difluoromethoxy)benzene is a clear colorless liquid with an aromatic odor . It has a boiling point of 233.1±35.0 °C . The density is 1.3±0.1 g/cm^3 . It has a molar refractivity of 44.8±0.3 cm^3 . The compound has 2 H-bond acceptors and 0 H-bond donors .
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Organic Reactions
- The study of stereochemistry in organic reactions such as the Friedel-Crafts alkylation of benzene revealed the formation of various chloro-substituted by-products, demonstrating the complexity and diversity of reactions involving chloro-benzene derivatives (Segi et al., 1982).
Thermo-Physical Properties in Chemical Processes
- Research on the thermo-physical properties of liquid mixtures involving chloro-benzene compounds contributes to the optimization of chemical processes, highlighting the significance of fundamental data like densities and viscosities for process design (Ramesh et al., 2014).
Polymerization Catalysts and Agents
- 1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to chloro-benzene, has been identified as an initiator for cationic polymerizations, offering insights into novel generation of inifers (initiator/transfer agents) and their interactions with catalysts like BCl3 (Dittmer et al., 1992).
Synthesis of Fluorine-Containing Polymers
- The synthesis of novel fluorine-containing polyetherimide using compounds related to chloro- and difluoromethoxy-benzene has been explored, indicating the role of these compounds in the development of advanced polymeric materials (Yu Xin-hai, 2010).
Catalytic Conversions in Environmental Applications
- Chlorinated benzene derivatives have been used in studies to understand the catalytic conversions of environmentally harmful compounds, such as dioxins, using catalysts like V2O5/TiO2, demonstrating their relevance in environmental chemistry and pollution control (Lee & Jurng, 2008).
Trifluoromethylation in Organic Synthesis
- The trifluoromethylation of aromatic compounds using hypervalent iodine reagents, a reaction involving chloro-benzene derivatives, represents a significant advancement in the field of organic synthesis, particularly in the modification of aromatic compounds (Mejía & Togni, 2012).
Development of Advanced Polymers
- The synthesis of hydroxy-substituted polyenaminonitrile from compounds like 1,4-bis(1-chloro-2,2-dicyanovinyl)benzene, and its subsequent conversion to benzoxazole, highlights the potential of chloro-benzene derivatives in the development of rigid-rod polybenzoxazole, a high-performance polymer (Kim & Lee, 2001).
Safety And Hazards
1-Chloro-4-(difluoromethoxy)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJQEQBXNOPBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451222 | |
| Record name | 1-chloro-4-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(difluoromethoxy)benzene | |
CAS RN |
81932-03-8 | |
| Record name | 1-chloro-4-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)









